2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
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Description
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C13H17ClFNO3 and its molecular weight is 289.73. The purity is usually 95%.
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Scientific Research Applications
Intramolecular Hydrogen Bonding in Arylamide Oligomers
A study on the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, closely related to the compound , highlights the use of -F and -Cl substituents to fine-tune the rigidity of oligomer backbones through intramolecular hydrogen bonding. This has implications for designing novel arylamide foldamers with specific structural characteristics (J. Galan et al., 2009).
Development of Synthetic Routes
The development of a practical and scalable synthetic route for YM758 monophosphate, a compound with a structural moiety similar to the one , showcases the potential for synthesizing complex molecules efficiently. This research could inform the synthesis of related benzamide compounds (S. Yoshida et al., 2014).
Imaging Sigma2 Receptor Status in Tumors
Research into fluorine-18-labeled benzamide analogs for PET imaging of sigma2 receptors in tumors provides insight into the diagnostic applications of benzamide derivatives. This could potentially extend to the study of 2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide in similar contexts (Z. Tu et al., 2007).
Iron-Catalyzed Fluorination
The use of iron-catalyzed, fluoroamide-directed C-H fluorination introduces a method of incorporating fluorine atoms into organic molecules, potentially applicable to modifying the compound to enhance its properties or create derivatives (Brian J. Groendyke et al., 2016).
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3/c1-13(19-3,8-18-2)7-16-12(17)10-5-4-9(15)6-11(10)14/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQXBLUTYZRUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.